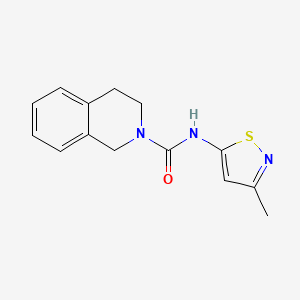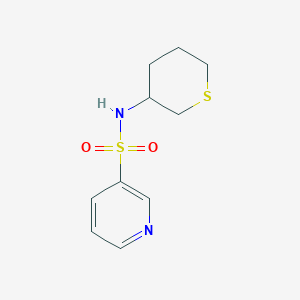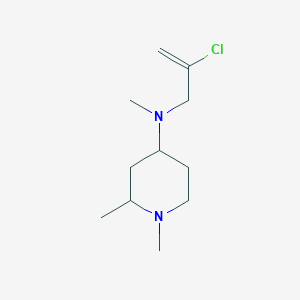
N-(2-chloroprop-2-enyl)-N,1,2-trimethylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloroprop-2-enyl)-N,1,2-trimethylpiperidin-4-amine, also known as CTMP, is a synthetic compound that belongs to the piperidine class of chemicals. CTMP has gained attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-(2-chloroprop-2-enyl)-N,1,2-trimethylpiperidin-4-amine has been used in scientific research as a tool to study the effects of dopamine reuptake inhibition on the brain. It has been shown to increase dopamine levels in the prefrontal cortex, which is associated with cognitive function and decision making. N-(2-chloroprop-2-enyl)-N,1,2-trimethylpiperidin-4-amine has also been used in studies of drug addiction and as a potential treatment for attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
N-(2-chloroprop-2-enyl)-N,1,2-trimethylpiperidin-4-amine works by inhibiting the reuptake of dopamine in the brain, leading to increased levels of dopamine in the synapse. This results in enhanced cognitive function and improved attention span. N-(2-chloroprop-2-enyl)-N,1,2-trimethylpiperidin-4-amine is also believed to have an effect on the norepinephrine and serotonin systems in the brain.
Biochemical and Physiological Effects:
N-(2-chloroprop-2-enyl)-N,1,2-trimethylpiperidin-4-amine has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. It also increases glucose uptake in the brain and has been shown to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chloroprop-2-enyl)-N,1,2-trimethylpiperidin-4-amine in lab experiments is its ability to selectively target dopamine reuptake inhibition. This allows researchers to study the effects of dopamine on the brain without interfering with other neurotransmitters. However, N-(2-chloroprop-2-enyl)-N,1,2-trimethylpiperidin-4-amine has a short half-life and is rapidly metabolized, which can make it difficult to study its long-term effects.
Direcciones Futuras
Future research on N-(2-chloroprop-2-enyl)-N,1,2-trimethylpiperidin-4-amine could focus on its potential use as a treatment for ADHD or drug addiction. It could also be used to study the effects of dopamine on cognitive function and decision making. Additionally, research could explore the potential neuroprotective effects of N-(2-chloroprop-2-enyl)-N,1,2-trimethylpiperidin-4-amine and its impact on other neurotransmitter systems in the brain.
In conclusion, N-(2-chloroprop-2-enyl)-N,1,2-trimethylpiperidin-4-amine is a synthetic compound that has potential applications in scientific research. Its ability to selectively target dopamine reuptake inhibition makes it a valuable tool for studying the effects of dopamine on the brain. Further research is needed to fully understand the biochemical and physiological effects of N-(2-chloroprop-2-enyl)-N,1,2-trimethylpiperidin-4-amine and its potential as a treatment for neurological disorders.
Métodos De Síntesis
N-(2-chloroprop-2-enyl)-N,1,2-trimethylpiperidin-4-amine can be synthesized through a multi-step process involving the reaction of piperidine with chloroacetyl chloride, followed by the addition of trimethylamine and 2-chloropropene. The final product is purified through recrystallization and chromatography.
Propiedades
IUPAC Name |
N-(2-chloroprop-2-enyl)-N,1,2-trimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2/c1-9(12)8-14(4)11-5-6-13(3)10(2)7-11/h10-11H,1,5-8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHVCSRHKIZOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)N(C)CC(=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


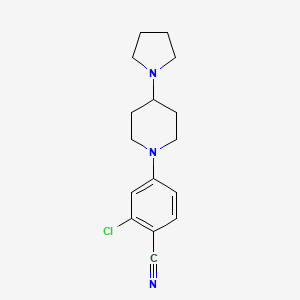
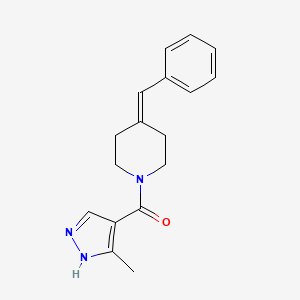

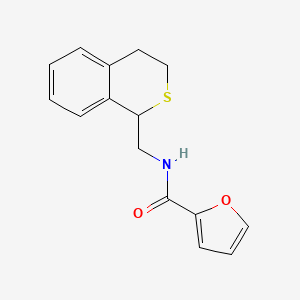

![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)
![3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7584612.png)
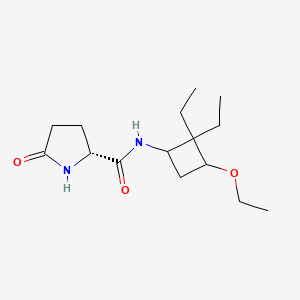
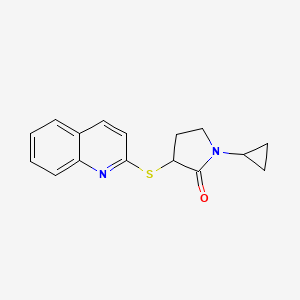
![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)
